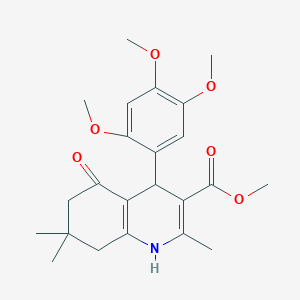![molecular formula C21H19NO3 B5213940 1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine](/img/structure/B5213940.png)
1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic uses. MDMA is a derivative of amphetamine and has been shown to have unique effects on the brain, including increased empathy and social bonding. In recent years, there has been increasing interest in the potential therapeutic uses of MDMA, particularly in the treatment of post-traumatic stress disorder (PTSD).
作用机制
1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine works by increasing the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in regulating mood, emotions, and social behavior. This compound also affects the release and reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. In addition to increasing levels of neurotransmitters, this compound also increases heart rate and blood pressure. It can also cause changes in body temperature, leading to hyperthermia in some cases. Long-term use of this compound has been associated with a number of negative health effects, including damage to the brain and other organs.
实验室实验的优点和局限性
1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine has several advantages for use in laboratory experiments. It has a well-understood mechanism of action and can be reliably synthesized in the laboratory. Additionally, its effects on the brain are well-documented and can be easily measured using various imaging techniques. However, due to its potential for abuse, this compound is a controlled substance and its use in laboratory experiments is strictly regulated.
未来方向
There are several potential future directions for research on 1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine. One area of interest is the use of this compound in the treatment of other psychiatric disorders, such as anxiety and depression. Additionally, there is ongoing research into the long-term effects of this compound use, particularly on the brain and other organs. Further research is also needed to better understand the potential risks and benefits of this compound use in therapeutic contexts. Overall, the potential therapeutic uses of this compound make it an important area of research for the future.
合成方法
1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine is typically synthesized from safrole, a substance found in the oils of certain plants, through a multi-step process that involves several chemical reactions. The synthesis of this compound is complex and requires specialized equipment and expertise. Due to its potential for abuse, this compound is a controlled substance in many countries and its synthesis is strictly regulated.
科学研究应用
1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine has been the subject of numerous scientific studies, particularly in the field of psychiatry. Recent clinical trials have shown promising results for the use of this compound in the treatment of PTSD. This compound has been shown to increase feelings of trust and empathy, which may be helpful in the therapeutic context. Additionally, this compound has been studied for its potential use in the treatment of other psychiatric disorders, such as anxiety and depression.
属性
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-5-16(6-3-1)14-23-19-8-4-7-17(11-19)13-22-18-9-10-20-21(12-18)25-15-24-20/h1-12,22H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFQLJKAOMTNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5213863.png)
![2,6,6-trimethyl-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5213870.png)



![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5213901.png)

![2,2,2-trifluoroethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5213917.png)
![5-[4-(2,4-dinitrophenoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213918.png)
![4-{4-[3-methyl-7-(4-nitrobenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5213921.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B5213924.png)

![4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5213945.png)